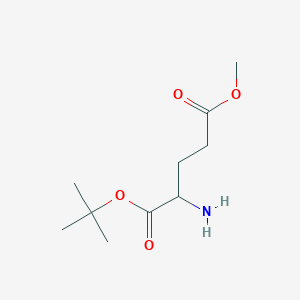

1-Tert-butyl 5-methyl 2-aminopentanedioate

Overview

Description

1-Tert-butyl 5-methyl 2-aminopentanedioate is a glutamic acid derivative characterized by a tert-butyl ester group at the 1-position and a methyl ester group at the 5-position. This compound is widely utilized in peptide synthesis as a protected intermediate, leveraging the tert-butyl group for acid-labile protection and the methyl ester for base-sensitive stability . Its stereochemistry and ester group positioning significantly influence its physicochemical properties, such as solubility and reactivity, making it a critical building block in organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pentanedioate ester, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate may involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of catalysts and reaction conditions is critical to achieving the desired enantiomeric excess and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes in a stereospecific manner, influencing the enzyme’s activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Structural Analogues with Varied Ester Groups

tert-Butyl 2-amino-5-methylhexanoate (CAS 1543874-84-5)

- Structure: Features a tert-butyl ester and methyl substituent on a hexanoate backbone instead of pentanedioate.

- Key Difference: The extended carbon chain (hexanoate vs.

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride (CAS 105590-97-4)

- Structure : Benzyl ester at the 5-position instead of methyl.

- Impact: The benzyl group confers greater lipophilicity and resistance to enzymatic hydrolysis compared to the methyl ester. This compound is preferred in peptide synthesis requiring orthogonal deprotection strategies (acidolysis for tert-butyl and hydrogenolysis for benzyl) .

Diethyl L-glutamate hydrochloride (CAS 1118-89-4)

- Structure : Ethyl esters at both 1- and 5-positions.

- Comparison : Ethyl esters offer intermediate stability between methyl (labile under basic conditions) and tert-butyl (acid-labile). This balance makes diethyl derivatives suitable for reactions requiring moderate ester stability .

Stereochemical and Positional Isomers

(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride (CAS 16948-36-0)

- Stereochemistry: R-configuration at the 2-amino position vs. S-configuration in the target compound.

- Functional Impact: Altered stereochemistry affects biological activity and enzyme recognition, making the R-isomer less common in peptide synthesis targeting natural L-amino acid sequences .

(S)-4,4-Difluoropyrrolidine-1,2-dicarboxylic acid 2-methyl 1-tert-butyl diester

- Structure : Incorporates a difluoropyrrolidine ring instead of a linear pentanedioate backbone.

- Application : The fluorinated ring enhances metabolic stability and bioavailability, making this derivative valuable in drug discovery .

Derivatives with Modified Functional Groups

Disodium 2-aminopentanedioate (CAS 68187-32-6)

- Structure : Lacks ester groups; carboxylates are deprotonated as disodium salts.

- Properties : High water solubility due to ionic character, contrasting sharply with the lipophilic ester derivatives. Used in applications requiring aqueous compatibility, such as buffer formulations .

(S)-1-tert-Butyl 5-methyl 2-(methylsulfonyloxy)pentanedioate

- Structure: Methylsulfonyloxy group replaces the amino group.

- Reactivity : The sulfonate group acts as a leaving group, enabling nucleophilic substitution reactions. This derivative is pivotal in synthesizing branched or functionalized glutamic acid analogues .

Data Table: Key Properties of Selected Analogues

Biological Activity

1-Tert-butyl 5-methyl 2-aminopentanedioate, also known as (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride, is a chiral compound with significant biological implications. This compound features a tert-butyl group and a methyl ester, which contribute to its unique properties and potential applications in pharmaceuticals and organic synthesis. Understanding its biological activity is crucial for its utilization in various therapeutic contexts.

- Molecular Formula : C₁₀H₁₉NO₄

- Molecular Weight : 201.26 g/mol

- CAS Number : 34582-33-7

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor or activator , modulating the activity of these targets and influencing various biological pathways. For instance, it has been noted that compounds with similar structures can inhibit enzymes involved in metabolic pathways, which can lead to increased levels of certain amino acids like arginine, crucial for protein synthesis and nitric oxide production.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Enzyme Inhibition : It is known to inhibit arginase, an enzyme in the urea cycle, which can enhance arginine levels in the body .

- Potential Therapeutic Applications : The compound has implications in metabolic disorders and muscle growth enhancement due to its effects on amino acid metabolism.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Structural Features | Unique Characteristics |

|---|---|---|---|

| (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride | 34582-33-7 | Methyl group at position five | Different stereochemistry affects biological activity |

| (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride | 172793-31-6 | Two tert-butyl groups | Enhanced lipophilicity |

| (R)-tert-butyl 2-amino-4-methylpentanoate hydrochloride | 13081-32-8 | Amino group on a branched chain | Potential use as an anti-inflammatory agent |

Case Studies and Research Findings

- Arginase Inhibition Study : Research has demonstrated that tert-butyl derivatives can effectively inhibit arginase activity, leading to increased intracellular concentrations of arginine. This effect is particularly beneficial for conditions associated with low nitric oxide levels, such as cardiovascular diseases .

- Metabolic Pathway Analysis : A study involving various amino acid derivatives highlighted the role of structural modifications in enhancing biological activity. The presence of the tert-butyl group was found to significantly influence the interaction with metabolic enzymes, suggesting avenues for drug design targeting metabolic disorders.

- Synthesis and Stability : Investigations into the synthesis of (S)-1-tert-butyl 5-methyl 2-aminopentanedioate have shown that utilizing specific solvents and catalysts can optimize yield while maintaining structural integrity. This aspect is crucial for ensuring consistent biological activity across different batches.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and protective group strategies for 1-Tert-butyl 5-methyl 2-aminopentanedioate?

Q. How is the stereochemical integrity of this compound validated?

Chiral HPLC or capillary electrophoresis is used to confirm enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, identifies diastereotopic protons and spatial arrangements. X-ray crystallography provides definitive proof of absolute configuration. Computational methods (e.g., density functional theory) may predict and compare spectroscopic data with experimental results .

Advanced Research Questions

Q. How can factorial design optimize reaction yields in the synthesis of this compound?

A 2 factorial design evaluates variables like temperature, solvent polarity, and catalyst loading. For example:

- Factors : Reaction temperature (60°C vs. 80°C), solvent (THF vs. DCM), catalyst (DMAP vs. pyridine).

- Response Variable : Yield (%) after 24 hours. Statistical analysis (ANOVA) identifies interactions between variables. For instance, higher temperatures in THF may improve esterification efficiency, while pyridine reduces side reactions. Response surface methodology (RSM) refines optimal conditions .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

- Replication : Independent validation across labs using standardized protocols.

- Analytical Rigor : High-resolution mass spectrometry (HRMS) and HPLC to confirm purity (>98%).

- Mechanistic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets like NMDA receptors.

- Meta-Analysis : Systematic reviews of published data to identify trends or outliers .

Q. What methodologies are used to study the stability of this compound under varying pH and temperature?

Accelerated stability studies employ:

- pH Variability : Incubate the compound in buffers (pH 1–13) at 37°C, sampling at intervals (0, 24, 48 hrs).

- Thermal Stress : Heat at 40°C, 60°C, and 80°C for 72 hrs. Degradation products are analyzed via LC-MS. For example, acidic conditions may hydrolyze the tert-butyl ester, while basic conditions cleave the methyl ester. Kinetic modeling (Arrhenius equation) predicts shelf life .

Q. How does this compound compare to structural analogs in medicinal chemistry applications?

Key Comparisons :

| Analog | Structural Difference | Bioactivity |

|---|---|---|

| (S)-5-Benzyl derivative | Benzyl protects amino group | Higher blood-brain barrier penetration |

| Di-tert-butyl ester | Both carboxyls protected | Reduced solubility, slower hydrolysis |

| Methyl ester hydrochloride | Ionic form at physiological pH | Enhanced receptor binding affinity |

| Biological assays (e.g., enzyme inhibition IC₅₀ values) and pharmacokinetic studies (logP, plasma half-life) quantify differences. Molecular docking simulations explain selectivity for targets like glutamate receptors . |

Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?

- Dynamic NMR : Detects tautomerization rates in solution (e.g., keto-enol equilibria).

- IR Spectroscopy : Identifies characteristic carbonyl (C=O) and amine (N-H) stretches.

- Solid-State NMR : Reveals crystal packing effects on tautomer stability.

- Time-Resolved Spectroscopy : Laser-induced methods track real-time conformational changes .

Q. How can researchers design derivatives of this compound to enhance metabolic stability?

- Isosteric Replacement : Substitute the methyl ester with trifluoroethyl to resist esterases.

- Deuterium Labeling : Replace α-hydrogens with deuterium to slow oxidative metabolism.

- Prodrug Strategies : Introduce phosphonate or peptide-linked groups for targeted release. In vitro microsomal assays (e.g., human liver microsomes) and in vivo pharmacokinetic studies in rodents validate improvements .

Q. Methodological Notes

Properties

IUPAC Name |

1-O-tert-butyl 5-O-methyl 2-aminopentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7H,5-6,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAXGMMUKHMOBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.